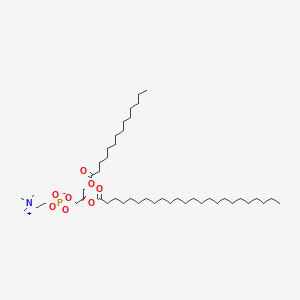![molecular formula C39H69NO10 B1264133 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 8-(4-methoxyphenyl)octanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches : Research by Pascher (1974) describes the synthesis of galactosylphytosphingosine, a related compound, using phytosphingosine from yeast and demonstrating the method for synthesizing galactosphingolipids. This synthesis includes glycosidation, hydrolysis, and N-acylation steps, indicating the compound's complex synthetic pathway (Pascher, 1974).
Structural Analysis and Synthesis : The synthesis of α-galactosyl cerebroside, a structure related to 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine, has been detailed by Figueroa‐Pérez and Schmidt (2000), emphasizing the importance of stereoselective O-galactosylation in their synthetic strategy. This research contributes to understanding the structural complexities of similar glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).
Immunostimulatory Potential : A study by Costantino et al. (2002) on the synthesis of 2′-deoxy-α-galactosyl glycosphingolipids, closely related to the compound , highlights its potential in immunomodulation. This research demonstrates the compound's role in biological processes, especially in immune responses (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).
Chemical Properties and Synthesis Variations : Sawant et al. (2013) explored the synthesis of hydroxylated analogues of α-galactosyl ceramide, providing insights into the chemical properties and variations possible in synthesizing compounds similar to 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine. This work aids in understanding how structural changes can impact the compound's biological activities (Sawant, Hung, Chuang, Lin, Chen, Yu, & Luo, 2013).
Applications in Biological and Medical Research
Potential in Immunotherapy : Trappeniers et al. (2008) conducted research on α-Galactosyl ceramide (α-GalCer) analogues, closely related to the compound , examining their potential in immunotherapy. This study indicates the compound's relevance in developing treatments targeting immune cells, specifically NKT cells (Trappeniers, van Beneden, Decruy, Hillaert, Linclau, Elewaut, & van Calenbergh, 2008).
Investigations in Glycobiology : The study of glycosylinositolphosphoceramides in Aspergillus fumigatus by Simenel et al. (2007) contributes to our understanding of glycolipids like 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine. This research is significant in the field of glycobiology, particularly in fungal biology and host-pathogen interactions (Simenel, Coddeville, Delepierre, Latgé, & Fontaine, 2007).
properties
Product Name |
1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine |
|---|---|
Molecular Formula |
C39H69NO10 |
Molecular Weight |
712 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-8-(4-methoxyphenyl)octanamide |
InChI |
InChI=1S/C39H69NO10/c1-3-4-5-6-7-8-9-10-11-12-15-18-21-32(42)35(44)31(28-49-39-38(47)37(46)36(45)33(27-41)50-39)40-34(43)22-19-16-13-14-17-20-29-23-25-30(48-2)26-24-29/h23-26,31-33,35-39,41-42,44-47H,3-22,27-28H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 |
InChI Key |
GIBYOMCZZPYVIB-CLTBVUQJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)OC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



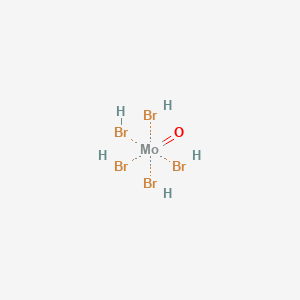
![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)


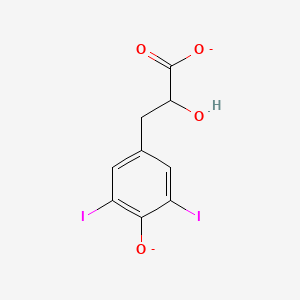

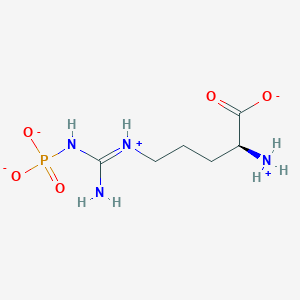

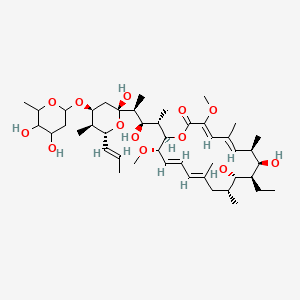

![(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B1264065.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1264066.png)
